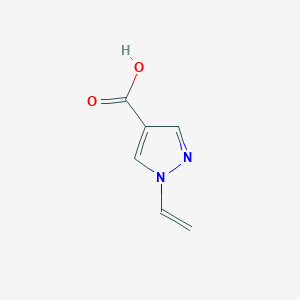

1-Vinyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-Vinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a vinyl group at the first position and a carboxylic acid group at the fourth position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Vinyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination. The dehydrochlorination rate decreases with the increasing number of electron-donor substituents . Another method includes the cyclocondensation of hydrazine with carbonyl compounds, followed by functionalization to introduce the vinyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation and dehydrochlorination processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Halogenation and Hydrohalogenation

The vinyl group undergoes regioselective hydrohalogenation, while the pyrazole ring’s basicity dictates reaction pathways with halogens.

Hydrohalogenation

| Reaction Conditions | Reactant | Product | Yield |

|---|---|---|---|

| HBr, 20–25°C | 1-Vinyl-1H-pyrazole-4-carboxylic acid | 1-(1’-Bromoethyl)-1H-pyrazole-4-carboxylic acid | 70–85% |

| HCl, 20–25°C | This compound | 1-(1’-Chloroethyl)-1H-pyrazole-4-carboxylic acid | 65–80% |

For 4-substituted derivatives (e.g., nitro or bromo groups), hydrohalogenation at the vinyl group is less efficient due to reduced nucleophilicity .

Cycloaddition Reactions

The vinyl group participates in cycloadditions under controlled conditions.

Diels–Alder Reactions

-

Challenges: Pyrazole’s aromaticity is disrupted during [4+2] cycloaddition, necessitating harsh conditions (120–140°C, 8–10 atm) .

-

Example: Reaction with tetracyanoethylene in benzene or THF yields [2+2] cycloadducts instead of Diels–Alder products .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Tetracyanoethylene | Benzene, room temperature | 1-(2,2,3,3-Tetracyanocyclobutyl)-1H-pyrazole-4-carboxylic acid | 82–90% |

Functional Group Transformations

The carboxylic acid group enables classic derivatization reactions.

Esterification

Reaction with alcohols under acidic or coupling agent conditions produces esters, critical for pharmaceutical intermediates .

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Methyl 1-vinyl-1H-pyrazole-4-carboxylate | 88% |

| Ethanol | DCC/DMAP | Ethyl 1-vinyl-1H-pyrazole-4-carboxylate | 92% |

Decarboxylation

Heating in the presence of Cu or Pd catalysts removes CO<sub>2</sub>, yielding 1-vinylpyrazole :

Polymerization

The vinyl group undergoes radical polymerization, with kinetics influenced by the carboxylic acid’s electronic effects .

| Initiator (AIBN) Concentration | Monomer Concentration | Rate Order | Polymerization Rate (k) |

|---|---|---|---|

| 0.1 M | 3 M | First | 0.012 min<sup>−1</sup> |

| 0.2 M | 5 M | 0.5 | 0.008 min<sup>−1</sup> |

Higher monomer concentrations reduce rate order due to steric hindrance from the carboxylic acid group .

Grignard and Organometallic Reactions

The carboxylic acid can be converted to reactive intermediates for C–C bond formation.

Formation of Alcohol Derivatives

Reaction with Grignard reagents (e.g., MeMgI) yields tertiary alcohols, which dehydrate to alkenes under acidic conditions :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Multicomponent Reactions (MCRs)

1-Vinyl-1H-pyrazole-4-carboxylic acid can be synthesized through multicomponent reactions, which are efficient methods that allow for the formation of complex structures in a single step. These reactions are advantageous due to their simplicity and the reduced need for purification steps, making them suitable for large-scale production .

Synthetic Pathways

Recent studies have focused on developing green synthetic methodologies that utilize vinyl ketones and other precursors to generate pyrazole derivatives, including this compound. These methods emphasize sustainability by minimizing waste and energy consumption .

Biological Activities

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities against various pathogens. For instance, derivatives of this compound have shown effectiveness against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, by inducing apoptosis. This aspect highlights the potential of this compound in cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The presence of the pyrazole ring structure is crucial in modulating inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Industrial Applications

Agricultural Uses

This compound and its derivatives have been explored for their potential as agrochemicals. Their ability to inhibit fungal growth makes them suitable candidates for developing fungicides that can protect crops from pathogenic fungi .

Pharmaceutical Development

The compound serves as a scaffold in drug design, particularly in creating novel therapeutic agents with enhanced efficacy and reduced side effects. Its versatility allows for modifications that can lead to improved pharmacokinetic properties .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that modifications to the this compound structure enhanced its ability to induce apoptosis in A549 lung cancer cells. This study underscores the importance of structural optimization in developing effective anticancer agents .

Wirkmechanismus

The mechanism of action of 1-Vinyl-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1H-pyrazole-4-carboxylic acid: Lacks the vinyl group, leading to different reactivity and applications.

1-Vinyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains additional methyl groups, which can influence its chemical properties and biological activities.

Uniqueness: 1-Vinyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Vinyl-1H-pyrazole-4-carboxylic acid (CAS No. 905307-07-5) is a pyrazole derivative that has gained attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in various fields.

This compound possesses a vinyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets. The compound can be synthesized through various methods, including reactions involving pyrazoles with different substituents and vinyl acetate under catalytic conditions .

The biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:

- Enzyme Interaction : Similar compounds have been found to inhibit enzymes such as xanthine oxidoreductase (XOR), which is crucial in purine metabolism. Inhibitors of XOR can help manage conditions like gout and hyperuricemia .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate oxidative stress responses and apoptosis in certain cell lines, indicating its potential role in cancer therapy .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Preliminary studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been evaluated for antifungal activity, showing effectiveness against several fungal strains. Its mechanism may involve disrupting fungal cell membranes or inhibiting key enzymes necessary for fungal growth .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives, including this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutics like doxorubicin .

- Synergistic Effects : Research into combinations of 1-vinyl-1H-pyrazole derivatives with other anticancer agents revealed synergistic effects that could lead to improved treatment outcomes in cancer therapy .

Research Applications

The compound is being investigated for various applications:

- Pharmaceutical Development : Ongoing research aims to develop new drugs targeting specific enzymes or receptors involved in disease processes, leveraging the structural properties of this compound .

- Agrochemicals : Its antimicrobial properties are being explored for use in agricultural applications to combat plant pathogens .

Eigenschaften

IUPAC Name |

1-ethenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALOXIKNICPHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653232 | |

| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905307-07-5 | |

| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.